Ethyl 1-methyl-1H-pyrrole-3-carboxylate Ethyl 1-methyl-1H-pyrrole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 68384-82-7
VCID: VC6438322
InChI: InChI=1S/C8H11NO2/c1-3-11-8(10)7-4-5-9(2)6-7/h4-6H,3H2,1-2H3
SMILES: CCOC(=O)C1=CN(C=C1)C
Molecular Formula: C8H11NO2
Molecular Weight: 153.181

Ethyl 1-methyl-1H-pyrrole-3-carboxylate

CAS No.: 68384-82-7

Cat. No.: VC6438322

Molecular Formula: C8H11NO2

Molecular Weight: 153.181

* For research use only. Not for human or veterinary use.

Ethyl 1-methyl-1H-pyrrole-3-carboxylate - 68384-82-7

Specification

CAS No. 68384-82-7
Molecular Formula C8H11NO2
Molecular Weight 153.181
IUPAC Name ethyl 1-methylpyrrole-3-carboxylate
Standard InChI InChI=1S/C8H11NO2/c1-3-11-8(10)7-4-5-9(2)6-7/h4-6H,3H2,1-2H3
Standard InChI Key JXPPCMXKWJXYGS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN(C=C1)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of ethyl 1-methyl-1H-pyrrole-3-carboxylate consists of a five-membered pyrrole ring substituted with a methyl group at position 1 and an ethyl ester at position 3. The pyrrole ring’s aromaticity is maintained through conjugation, while the electron-withdrawing ester group and electron-donating methyl group influence its reactivity and stability.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₁NO₂
Molecular Weight153.18 g/mol
IUPAC NameEthyl 1-methyl-1H-pyrrole-3-carboxylate
SMILESCCOC(=O)C1=CN(C=C1)C
Boiling Point (estimated)240–245°C
SolubilitySoluble in organic solvents (e.g., DMF, DCM)

Note: Data inferred from analogs.

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) spectroscopy of related compounds reveals distinct signals for the methyl and ester groups. For example, in ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate, the methyl protons resonate at δ 2.50 ppm (s, 3H) in 1H^1H NMR, while the ester carbonyl appears at δ 165.7 ppm in 13C^{13}C NMR . Similar patterns are expected for ethyl 1-methyl-1H-pyrrole-3-carboxylate, with minor shifts due to the absence of additional substituents.

Synthesis and Preparation

Laboratory-Scale Synthesis

The synthesis of pyrrole esters typically involves cyclization or alkylation reactions. For ethyl 1-methyl-1H-pyrrole-3-carboxylate, a plausible route is the alkylation of pyrrole-3-carboxylic acid ethyl ester with methyl iodide in the presence of a strong base like sodium hydride (NaH).

Example Procedure:

  • Base Activation: Dissolve pyrrole-3-carboxylic acid ethyl ester (5 mmol) in dry dimethylformamide (DMF). Add NaH (7.5 mmol) at 0°C under inert atmosphere .

  • Alkylation: Introduce methyl iodide (7.5 mmol) dropwise, then warm to room temperature and stir overnight .

  • Work-Up: Quench with water, extract with diethyl ether, and purify via column chromatography (petroleum ether/ethyl acetate) .

Yield: ~85–90% (estimated from analogous reactions) .

Industrial Production

Industrial methods may employ continuous flow reactors to enhance efficiency. For instance, the reaction of pyrrole derivatives with ethyl chloroformate in the presence of triethylamine at scale can produce multi-kilogram quantities with >90% purity.

Pharmaceutical Applications

Biological Activity

Pyrrole derivatives are renowned for their diverse pharmacological profiles. While direct data on ethyl 1-methyl-1H-pyrrole-3-carboxylate is scarce, analogs exhibit:

  • Antimicrobial Properties: Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate inhibits Staphylococcus aureus with an MIC of 12.5 μg/mL.

  • Anti-inflammatory Effects: Trifluoromethyl-substituted pyrroles reduce cytokine production in murine macrophages.

  • Anticancer Potential: Pyrrole esters interfere with tubulin polymerization, a mechanism critical in cancer therapy.

Drug Development Case Studies

  • Lead Optimization: Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate served as a precursor in developing kinase inhibitors, demonstrating IC₅₀ values <100 nM in preclinical models.

  • Prodrug Design: The ester group facilitates membrane permeability, making it a candidate for prodrug formulations.

Chemical Research and Industrial Uses

Organic Synthesis

The compound’s ester and methyl groups enable diverse transformations:

  • Nucleophilic Substitution: The methyl group can undergo halogenation for further functionalization.

  • Cross-Coupling Reactions: Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) introduce aryl or heteroaryl groups at position 4 .

Table 2: Representative Reactions

Reaction TypeReagentsProduct Application
Ester HydrolysisNaOH/H₂OCarboxylic acid intermediates
Friedel-Crafts AcylationAlCl₃, acyl chlorideKetone derivatives
Grignard AdditionRMgXAlcohols for pharmaceuticals

Material Science

Pyrrole esters contribute to conductive polymers and organic semiconductors. Their planar structure enhances π-π stacking, improving charge transport in devices.

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize pharmacological efficacy.

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce waste.

  • Targeted Drug Delivery: Conjugating pyrrole esters with nanoparticles for precision therapy.

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